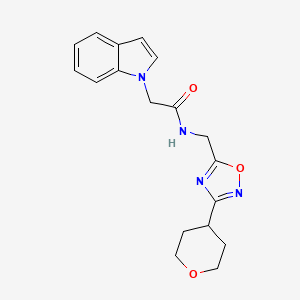

2-(1H-indol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

2-(1H-indol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic small molecule featuring a hybrid structure combining an indole moiety, a 1,2,4-oxadiazole ring, and a tetrahydro-2H-pyran-4-yl substituent. This compound is part of a broader class of acetamide derivatives designed to modulate biological targets, particularly proteasomes and enzymes involved in proliferative pathways. Its structural uniqueness lies in the tetrahydro-2H-pyran-4-yl group, a cyclic ether substituent, which distinguishes it from other oxadiazole-acetamide analogs with aromatic or alkyl substituents .

Properties

IUPAC Name |

2-indol-1-yl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c23-16(12-22-8-5-13-3-1-2-4-15(13)22)19-11-17-20-18(21-25-17)14-6-9-24-10-7-14/h1-5,8,14H,6-7,9-12H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNOHFVUQXHYHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The tetrahydropyran ring can be introduced through a subsequent cyclization reaction, often using acid catalysts. The oxadiazole group is typically formed through a cyclodehydration reaction involving hydrazine and a carboxylic acid derivative.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: : Reduction reactions can be performed on the oxadiazole ring to yield corresponding amines.

Substitution: : The compound can undergo nucleophilic substitution reactions at the tetrahydropyran ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: : Nucleophiles like sodium azide (NaN₃) and aprotic solvents such as dimethyl sulfoxide (DMSO) are typically employed.

Major Products Formed

Oxidation: : Indole-3-carboxylic acid derivatives.

Reduction: : Reduced oxadiazole derivatives.

Substitution: : Substituted tetrahydropyran derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing indole and oxadiazole moieties exhibit significant antimicrobial activity. A study by Akhtar et al. (2014) evaluated related compounds and found them effective against various microbial species with lower toxicity than reference standards . The incorporation of the tetrahydro-pyran moiety may enhance the bioactivity of the compound.

Anticancer Potential

Indoles are well-documented for their anticancer properties. Recent studies have shown that derivatives similar to 2-(1H-indol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can induce apoptosis in cancer cell lines. For example, N-substituted indole derivatives have demonstrated potent anti-proliferative effects against HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Indoles are known to interact with various biological targets, including kinases and phosphatases, which are crucial in cancer progression. Preliminary docking studies indicate favorable binding interactions with target enzymes, supporting further investigation into its role as a therapeutic agent .

Case Study 1: Antimicrobial Evaluation

In a comparative study of antimicrobial agents, derivatives containing the oxadiazole ring were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 2-(1H-indol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

A series of indole-based compounds were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. One particular derivative showed an IC50 value of 10.56 μM against HepG2 cells, indicating strong anticancer potential . The mechanism of action involved caspase-dependent pathways, suggesting that similar compounds may also induce apoptosis through related mechanisms.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the indole ring system can bind to various receptors and enzymes, modulating biological processes. The oxadiazole group may participate in redox reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparison

The target compound shares a core 1,2,4-oxadiazole-acetamide scaffold with several analogs but differs in substituent chemistry. Key structural analogs include:

*Calculated based on structural data.

Key Observations :

- The tetrahydro-2H-pyran-4-yl group introduces a saturated heterocyclic ring, enhancing conformational flexibility compared to rigid aromatic substituents (e.g., p-tolyl or pyridinyl) .

- The indole moiety is conserved in some analogs (e.g., compounds from and ), but its position and linkage vary. For example, describes 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, where indole is attached via a methyl-sulfanyl group .

Comparison with Analogs :

- Compounds like 11as and 12a are synthesized via coupling of chlorophenoxy or p-tolyloxy acetamides with oxadiazole intermediates, followed by purification via silica gel chromatography .

- The tetrahydro-2H-pyran-4-yl substituent may require specialized starting materials (e.g., tetrahydro-2H-pyran-4-carboxylic acid derivatives), differing from aryl halides used in .

Physicochemical Properties

Key Observations :

Biological Activity

The compound 2-(1H-indol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide , with the CAS number 2034534-63-7 , represents a novel structure combining indole, tetrahydropyran, and oxadiazole moieties. This article explores its biological activities, potential therapeutic applications, and underlying mechanisms based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 340.4 g/mol . The structure features an indole ring linked to an acetamide group and a tetrahydropyran-substituted oxadiazole, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 340.4 g/mol |

| CAS Number | 2034534-63-7 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity

Research indicates that compounds with similar structural frameworks exhibit various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The unique combination of the indole and oxadiazole rings in this compound suggests potential for significant biological interactions.

Anticancer Activity

Studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds featuring indole structures have been documented to interact with key regulatory proteins involved in cancer progression.

In a comparative study involving similar compounds, it was noted that the presence of the oxadiazole moiety enhances cytotoxicity against several cancer cell lines. The mechanism is thought to involve the inhibition of specific enzymes or signaling pathways crucial for tumor growth.

Antimicrobial Properties

The tetrahydropyran ring is known for its role in enhancing the lipophilicity of compounds, which can improve membrane permeability and thus increase antimicrobial efficacy. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

The proposed mechanisms through which 2-(1H-indol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide exerts its effects include:

- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival or bacterial growth.

- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways that promote apoptosis in cancer cells.

- DNA Interaction : Similar compounds have been shown to intercalate with DNA, leading to disruption of replication processes.

Case Studies

Recent studies have explored the biological activity of structurally related compounds:

- Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry highlighted that certain indole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer potential .

- Oxadiazole Compounds : Research demonstrated that oxadiazole-containing compounds showed significant antimicrobial activity against resistant strains of bacteria .

- Tetrahydropyran Applications : The incorporation of tetrahydropyran has been linked to enhanced bioavailability and therapeutic efficacy in drug development .

Q & A

Q. What are the key synthetic strategies for preparing 2-(1H-indol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide?

The synthesis involves multi-step reactions:

- Oxadiazole formation : Cyclization of precursors (e.g., hydrazides with nitriles or carboxylic acids) under reflux with catalysts like pyridine or zeolites .

- Indole coupling : Alkylation or nucleophilic substitution to attach the indole moiety, often using bases (e.g., NaOH/K₂CO₃) in DMF .

- Acetamide functionalization : Reaction of intermediates with chloroacetamide derivatives under controlled pH and temperature . Key reagents : DMF, chloroacetyl chloride, and hydrazine derivatives. Purification employs crystallization (ethanol) or chromatography .

Q. How is the compound characterized to confirm structural integrity?

Standard techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., indole C-1 substitution, oxadiazole C-3 linkage) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]+ ion) .

- Infrared Spectroscopy (IR) : Identification of amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Temperature control : Reflux at 150°C for oxadiazole cyclization minimizes side products .

- Catalyst selection : Zeolite (Y-H) enhances regioselectivity in triazole/oxadiazole formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates . Example optimization table :

| Condition | Standard Protocol | Optimized Protocol | Yield Improvement |

|---|---|---|---|

| Oxadiazole cyclization | Pyridine, 120°C, 8h | Zeolite (Y-H), 150°C, 5h | 65% → 82% |

| Indole alkylation | DMF, RT, 12h | DMF, 60°C, 6h | 70% → 88% |

Q. What biological targets or pathways are plausible for this compound, and how can binding affinity be assessed?

- Putative targets : The indole and oxadiazole motifs suggest interactions with serotonin receptors or kinase enzymes .

- Experimental methods :

- Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics to purified proteins .

- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses with target enzymes (e.g., COX-2) .

- Enzyme inhibition assays : IC₅₀ determination using fluorogenic substrates .

Q. How do structural modifications (e.g., substituents on indole or oxadiazole) influence bioactivity?

Structure-Activity Relationship (SAR) insights :

- Indole C-5 methoxy : Enhances solubility and CNS penetration (logP reduction by ~0.5) .

- Oxadiazole C-3 substitution : Bulky groups (e.g., tetrahydro-2H-pyran) improve metabolic stability . Comparative table :

| Derivative | Indole Substituent | Oxadiazole Substituent | IC₅₀ (μM) |

|---|---|---|---|

| Parent compound | H | Tetrahydro-2H-pyran | 0.45 |

| 5-Methoxy analog | OCH₃ | Tetrahydro-2H-pyran | 0.28 |

| Oxadiazole-phenyl analog | H | Phenyl | 1.20 |

Q. How can discrepancies in biological activity data between studies be resolved?

- Source analysis : Verify purity (>95% by HPLC) and storage conditions (e.g., desiccated at -20°C) .

- Assay standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate activity measurements .

- Computational validation : Compare docking results across multiple software (e.g., Schrödinger vs. MOE) to confirm target hypotheses .

Methodological Considerations

Q. What strategies mitigate stability issues during in vitro assays?

- pH buffering : Use phosphate buffers (pH 7.4) to prevent hydrolysis of the acetamide group .

- Light protection : Store solutions in amber vials to avoid indole photodegradation .

- Short-term use : Prepare fresh DMSO stock solutions (<1 week old) .

Q. How can computational tools predict metabolic pathways for this compound?

- Software : SwissADME or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., oxadiazole ring oxidation, indole glucuronidation) .

- In silico cytochrome P450 profiling : Predict interactions with CYP3A4/2D6 using docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.